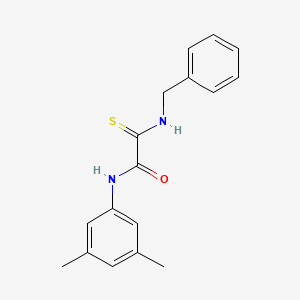

2-(苄氨基)-N-(3,5-二甲苯基)-2-硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

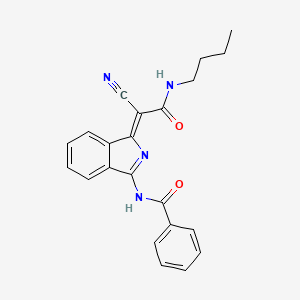

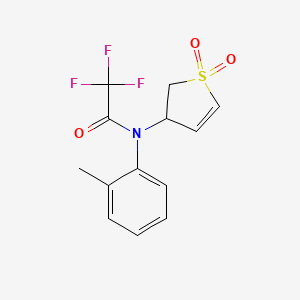

2-(Benzylamino)-N-(3,5-dimethylphenyl)-2-thioxoacetamide, also known as BDPTA, is a synthetic compound belonging to the class of thioxoacetamides. It is a small molecule that has been studied for its potential applications in the fields of pharmacology and biochemistry. BDPTA has been used in various scientific research studies, such as those involving the study of drug metabolism and the development of new drugs.

科学研究应用

缓蚀剂

与目标化合物相关的苯并噻唑衍生物已被研究其作为缓蚀剂的潜力。这些衍生物作为酸性环境中碳钢的缓蚀剂显示出有希望的结果。研究重点介绍了与苯并噻唑家族中先前报道的缓蚀剂相比,这些衍生物提供额外稳定性和更高缓蚀效率的能力。这些缓蚀剂可以通过物理和化学手段吸附到表面,从而提供针对腐蚀的保护层 (Hu 等人,2016)。

TMEM16A 抑制

取代的 2-酰胺基环烷基噻吩-3-羧酸芳基酰胺已被确定为跨膜蛋白 16A (TMEM16A) 的抑制剂,TMEM16A 是一种钙激活的氯离子通道。这些抑制剂可能与治疗与上皮液体和粘液分泌、高血压、哮喘和潜在癌症相关的疾病有关。该研究讨论了这些抑制剂的合成和分析,重点介绍了它们的效力和代谢稳定性 (Truong 等人,2017)。

酸度常数测定

对与目标化合物密切相关的、新合成的苯并噻唑和咪唑衍生物的研究重点在于确定它们的酸度常数 (pKa)。这些研究对于了解化合物在不同 pH 环境中的行为至关重要,这对于它们在化学和药物研究中的应用至关重要 (Duran & Canbaz,2013)。

抗菌活性

一系列 2-芳基氨基-2-硫代乙酰胺(结构与目标化合物相似)针对结核分枝杆菌和堪萨斯分枝杆菌进行了测试。该研究提供了对构效关系的见解,并评估了这些化合物的抗分枝杆菌活性,表明它们作为针对细菌感染的治疗剂的潜力 (Waisser 等人,1993)。

属性

IUPAC Name |

2-(benzylamino)-N-(3,5-dimethylphenyl)-2-sulfanylideneacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-12-8-13(2)10-15(9-12)19-16(20)17(21)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTXTHXWMBFBKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=S)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(benzylamino)-N-(3,5-dimethylphenyl)-2-thioxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)

![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)

![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)

![4,7-Dimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2441222.png)

![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate](/img/structure/B2441230.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2441232.png)